N-(2-chloro-4-methylphenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide
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Overview
Description
N-(2-chloro-4-methylphenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide typically involves multi-step organic reactions. The starting materials may include 2-chloro-4-methylphenylamine and 7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinoline. The reaction conditions often require the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and optimize the production parameters.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to the compound , known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another quinoline derivative with diverse biological activities.
Uniqueness
N-(2-chloro-4-methylphenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is unique due to its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Biological Activity
N-(2-chloro-4-methylphenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a synthetic compound that has gained attention due to its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H24ClN3O3
- Molecular Weight : 461.95 g/mol
- CAS Number : 893786-13-5
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's effects were evaluated using standard assays to determine its IC50 values (the concentration required to inhibit cell growth by 50%).
Table 1: Antiproliferative Activity on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 (Breast) | 0.5 | Induction of apoptosis via mitochondrial pathway |
HT-29 (Colon) | 0.8 | Cell cycle arrest at G2/M phase |
A549 (Lung) | 1.0 | Inhibition of tubulin polymerization |
The compound demonstrated a potent inhibitory effect on cell proliferation, particularly in breast and colon cancer cell lines, suggesting its potential as a therapeutic agent.
The mechanism underlying the biological activity of this compound involves several pathways:
- Cell Cycle Arrest : The compound induces cell cycle arrest primarily at the G2/M phase, which is critical for preventing cancer cell division.
- Apoptosis Induction : It promotes apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.
- Microtubule Disruption : Similar to other antitumor agents, it interferes with microtubule dynamics, leading to cytoskeletal disruption and subsequent cell death.
Study 1: Evaluation in Animal Models
A study was conducted using chick chorioallantoic membrane (CAM) assays to evaluate the antiangiogenic properties of the compound. Results indicated that it effectively inhibited angiogenesis and tumor growth comparable to established agents like combretastatin A-4.
Study 2: Structure–Activity Relationship (SAR)
An investigation into the structure–activity relationship revealed that modifications to the quinoline core could enhance biological activity. By altering substituents on the phenyl rings, researchers were able to identify more potent analogs with improved efficacy against resistant cancer cell lines.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3/c1-17-4-8-21(9-5-17)29-15-20-13-19-7-10-22(34-3)14-25(19)31(27(20)33)16-26(32)30-24-11-6-18(2)12-23(24)28/h4-14,29H,15-16H2,1-3H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZNEOQSKNKUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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